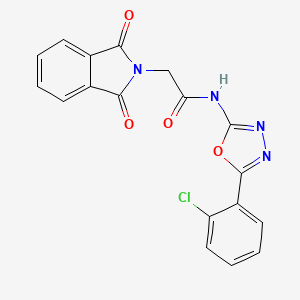

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Description

The compound N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a 1,3,4-oxadiazole derivative featuring a 2-chlorophenyl substituent at position 5 of the oxadiazole ring and a 1,3-dioxoisoindolin-2-yl group attached via a thioacetamide linkage.

1,3,4-Oxadiazoles are heterocyclic scaffolds known for their metabolic stability and diverse pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClN4O4/c19-13-8-4-3-7-12(13)15-21-22-18(27-15)20-14(24)9-23-16(25)10-5-1-2-6-11(10)17(23)26/h1-8H,9H2,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOBNHKSTINVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxadiazole ring and an isoindoline moiety. Its molecular formula is , with a molecular weight of approximately 350.78 g/mol. The presence of the 2-chlorophenyl group is critical for its biological activity.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties against various pathogens. Studies have shown effective inhibition against bacteria such as Staphylococcus aureus and fungi like Candida albicans using disk diffusion methods .

- Antitumor Activity : Preliminary investigations suggest that this compound may possess antitumor properties. In vitro studies have indicated selective cytotoxic effects on cancer cell lines without affecting normal cells. For instance, it demonstrated significant inhibition of cell proliferation in human breast cancer cell lines .

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models . This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, enhancing mitochondrial function under conditions of glucose deprivation .

The mechanisms through which N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide exerts its effects include:

- Inhibition of Key Enzymes : The compound has been reported to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) . This inhibition leads to reduced levels of inflammatory mediators.

- Cell Cycle Regulation : It interacts with proteins that regulate the cell cycle, potentially causing cell cycle arrest in cancer cells .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of this compound:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole-acetamide derivatives, highlighting key substituents and properties:

Key Observations :

- Bulky substituents like benzothiazole or indole increase molecular weight and may influence steric interactions in biological systems . The 1,3-dioxoisoindolin group in the target compound introduces two carbonyl groups, which could enhance hydrogen-bonding interactions compared to simpler aryl substituents .

Comparison with Analog Syntheses :

- Ultrasound-Assisted Synthesis : Derivatives with benzofuran substituents were synthesized using ultrasonic irradiation, reducing reaction time from hours to minutes .

- Conventional Methods : Most analogs (e.g., indole- or chlorophenyl-substituted) were synthesized via reflux in polar aprotic solvents like DMF or dioxane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.